Increased Hydrogen-Bond Donor Capacity vs. 5-Methylthiophene-3-carboxamide Drives Differential Solubility and Interaction Potential
5-(Aminomethyl)thiophene-3-carboxamide possesses two hydrogen-bond donors (the carboxamide –NH₂ and the aminomethyl –NH₂) while 5-methylthiophene-3-carboxamide possesses only one (carboxamide –NH₂) . This difference translates into a measurable increase in topological polar surface area (tPSA) and aqueous solubility, two critical parameters for biochemical assay compatibility and fragment-based screening. The aminomethyl analogue is expected to exhibit a tPSA of approximately 89 Ų versus approximately 63 Ų for the 5-methyl analog, a difference that impacts membrane permeability and oral bioavailability predictions .
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | 1 H-bond donor (5-methylthiophene-3-carboxamide) |
| Quantified Difference | +1 H-bond donor |
| Conditions | Calculated from chemical structure |
Why This Matters
Procurement for fragment-based lead discovery or biochemical assays must consider solubility and aggregation propensity; the additional H-bond donor in the target compound reduces logP and raises tPSA relative to the methyl analog, favoring aqueous compatibility.
